

A Comprehensive Spectroscopic and Synthetic Overview of 5-Methyl-2-phenyl-2-hexenal

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Compound of Interest

Compound Name: 5-Methyl-2-phenyl-2-hexenal

Cat. No.: B7856895

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **5-Methyl-2-phenyl-2-hexenal**, a significant compound in the flavor, fragrance, and pharmaceutical industries.^[1] This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for its synthesis.

Spectroscopic Data Analysis

The structural elucidation of **5-Methyl-2-phenyl-2-hexenal** is supported by a combination of spectroscopic techniques. The following sections summarize the key findings from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, detailed set of NMR data with assigned chemical shifts, multiplicities, and coupling constants is not readily available in the public domain, partial data has been reported. Further experimental work would be required to provide a complete assignment.

Table 1: ¹H NMR Spectroscopic Data for **5-Methyl-2-phenyl-2-hexenal**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
9.12	d	1H	Aldehyde proton
Not available	m	5H	Aromatic protons
Not available	m	1H	Vinyl proton
Not available	m	2H	-CH ₂ -
Not available	m	1H	-CH(CH ₃) ₂
Not available	d	6H	-CH(CH ₃) ₂

Note: The data presented is based on partial information. A full spectral analysis is recommended for complete structural assignment.

Table 2: ¹³C NMR Spectroscopic Data for **5-Methyl-2-phenyl-2-hexenal**

Chemical Shift (ppm)	Assignment
Data not available	Aldehyde C=O
Data not available	Aromatic C
Data not available	Olefinic C
Data not available	Aliphatic C

Note: ¹³C NMR data for **5-Methyl-2-phenyl-2-hexenal** is referenced in databases but specific chemical shifts are not publicly available.

Infrared (IR) Spectroscopy

The IR spectrum of **5-Methyl-2-phenyl-2-hexenal** confirms the presence of key functional groups, notably the conjugated aldehyde and the monosubstituted benzene ring.

Table 3: Infrared (IR) Spectroscopic Data for **5-Methyl-2-phenyl-2-hexenal**

Wavenumber (cm-1)	Interpretation
2800, 2700	C-H stretch of the aldehyde group
1675, 1630	C=O and C=C stretch of the conjugated system
725, 700	C-H out-of-plane bending of monosubstituted benzene

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry (MS) Data for **5-Methyl-2-phenyl-2-hexenal**

m/z Value	Interpretation
188.12	Molecular Ion [M]+

Note: The mass spectrum shows a clear molecular ion peak at m/z 188, consistent with the molecular formula C₁₃H₁₆O.[\[2\]](#)[\[3\]](#)

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of **5-Methyl-2-phenyl-2-hexenal**.

Synthesis of 5-Methyl-2-phenyl-2-hexenal

The synthesis of **5-Methyl-2-phenyl-2-hexenal** is achieved through a base-catalyzed aldol condensation of phenylacetaldehyde and isovaleraldehyde.

Procedure:

- Preparation of the reaction mixture: In a five-liter Morton flask equipped with a stirrer, thermometer, heating mantle, reflux condenser, and addition tube, a solution of 186 g (2.3

moles) of anhydrous sodium acetate in 370 ml of water and 370 ml of anhydrous ethyl alcohol is prepared and maintained at 25°C until the sodium acetate completely dissolves.

- Addition of reactants: A mixture of 440 g (3.7 moles) of phenylacetaldehyde and 318 g (3.7 moles) of isovaleraldehyde is added to the stirred solution through a dropping funnel over a 15-minute period.
- Reaction: The resulting solution is heated to reflux and maintained at this temperature for approximately three hours.
- Work-up: After cooling, the reaction mixture is diluted with 1 liter of water and extracted with two 500 ml portions of diethyl ether. The combined organic layers are washed successively with 500 ml of 15% HCl solution, 500 ml of saturated NaCl solution, 500 ml of sodium bicarbonate solution, and two 500 ml portions of saturated NaCl solution.
- Purification: The washed organic phase is dried over anhydrous magnesium sulfate and fractionally distilled at a 1:1 reflux ratio. The desired **5-Methyl-2-phenyl-2-hexenal** distills at 96-105°C at approximately 0.7 mm Hg pressure.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A sample of **5-Methyl-2-phenyl-2-hexenal** is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
- Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

Infrared (IR) Spectroscopy:

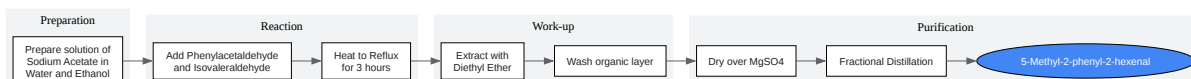
- Sample Preparation: The IR spectrum of the liquid sample is typically recorded as a thin film between two NaCl or KBr plates.
- Data Acquisition: The spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS):

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.
- **Ionization:** Electron ionization (EI) is used, with a standard electron energy of 70 eV.
- **Data Acquisition:** The mass-to-charge ratio of the resulting ions is measured by a mass analyzer.

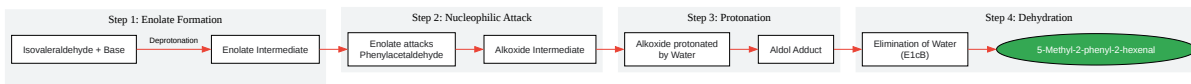
Visualizations

The following diagrams illustrate the synthesis workflow and the underlying reaction mechanism for the preparation of **5-Methyl-2-phenyl-2-hexenal**.



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Caption: Synthesis workflow for **5-Methyl-2-phenyl-2-hexenal**.



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Caption: Base-catalyzed aldol condensation mechanism.

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References

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- 2. 5-Methyl-2-phenyl-2-hexenal [webbook.nist.gov]
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